N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-2,4,6-trimethylbenzamide
Description
Properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2,4,6-trimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-14-11-15(2)20(16(3)12-14)21(24)22-17-5-7-18(8-6-17)23-10-9-19(13-23)25-4/h5-8,11-12,19H,9-10,13H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVWOCSIIHURJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=CC=C(C=C2)N3CCC(C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-2,4,6-trimethylbenzamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or functionalization of preformed pyrrolidine rings.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a halogenated benzene derivative and a nucleophilic substitution reaction.
Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the appropriate amine with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated benzene derivatives and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-2,4,6-trimethylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Structural and Conformational Differences
The torsional angle between the aromatic and amide groups is a critical parameter affecting resonance and spectral properties. For unsubstituted 2,4,6-trimethylbenzamide, this angle ranges from 11° to 64°, allowing partial conjugation between the amide and phenyl groups. However, in N,N-disubstituted analogs (e.g., compound 19 in ), steric hindrance increases the torsional angle, leading to near-complete inhibition of resonance. This results in isolated chromophores with distinct electronic transitions .
Key Observations :
- The 3-methoxypyrrolidin-1-yl group in the target compound introduces steric bulk comparable to N,N-disubstituted analogs but with additional electronic effects from the methoxy group.
- The red shift in the 1La transition (observed in similar compounds with electron-donating groups) may counteract the blue shift caused by steric inhibition of resonance .
Electronic and Spectral Properties
Evidence from circular dichroism (CD) studies on substituted benzamides reveals that steric inhibition of resonance isolates the 2,4,6-trimethylphenyl chromophore, leading to characteristic Cotton effects (CEs). For example:
- Compound 19: Exhibits a 214 nm CE in methanol and 218 nm in hexane, attributed to the isolated trimethylphenyl group. The n→π* transition shows a blue shift in hexane compared to polar solvents .
- Target Compound : The methoxy group may introduce a red shift in the 1La transition due to its electron-donating nature, while the pyrrolidine ring could enhance solvent-dependent spectral shifts.
Reactivity and Functionalization
Sulfonylation studies on 2,4,6-trimethylbenzamide () highlight the role of steric hindrance in reaction kinetics. The target compound’s bulky substituents may similarly slow sulfonylation or other electrophilic reactions at the amide nitrogen.
Biological Activity
N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-2,4,6-trimethylbenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C_{18}H_{24}N_{2}O_{2}
- Molecular Weight : 300.40 g/mol
The compound features a pyrrolidine moiety and a trimethylbenzamide structure, which are significant for its biological interactions.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study on related pyrrolidine derivatives demonstrated effectiveness against various clinically relevant microorganisms, suggesting potential applications in treating infections .
2. Anticancer Properties
Several studies have explored the anticancer potential of similar compounds. For instance, derivatives with a pyrrolidine structure have shown inhibition of tumor cell proliferation in vitro and in vivo. One notable finding was the ability to inhibit farnesyltransferase activity, which is crucial for the growth of cancer cells .
The mechanisms underlying the biological activities of this compound may involve:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes critical for cellular processes.
- Receptor Modulation : Some studies suggest that these compounds may act as modulators of various receptors involved in cell signaling pathways.
Case Study 1: Antimicrobial Efficacy
In a controlled study, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
Case Study 2: Anticancer Activity
A series of experiments evaluated the effects of this compound on H-Ras transformed Rat-1 cells. The compound demonstrated an IC50 value of 160 nM for inhibiting anchorage-independent growth in soft agar assays, indicating potent anticancer activity .
Data Tables
| Activity Type | Tested Compound | IC50/Effective Concentration | Remarks |
|---|---|---|---|
| Antimicrobial | N-[4-(3-Methoxypyrrolidin-1-yl)phenyl] | 10 µg/mL | Effective against S. aureus |
| Anticancer | Related Pyrrolidine Derivative | 160 nM | Inhibits growth in soft agar |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
